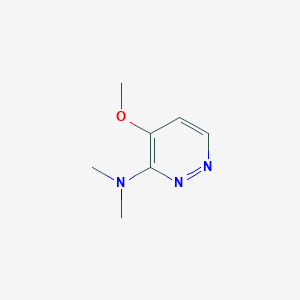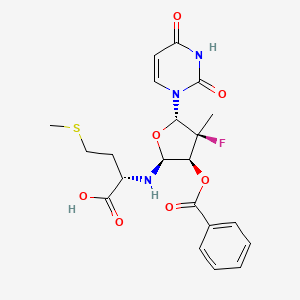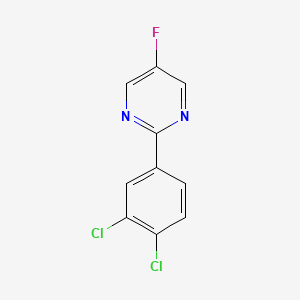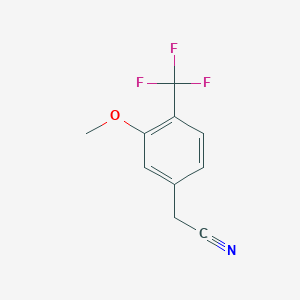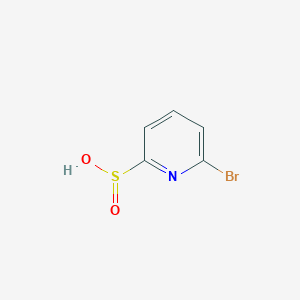![molecular formula C13H17NO2 B13122571 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B13122571.png)
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminobicyclo[221]heptan-2-yl)benzene-1,2-diol is a complex organic compound characterized by a bicyclic structure fused with a benzene ring This compound is notable for its unique structural features, which include an aminobicycloheptane moiety and a benzene-1,2-diol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the benzene-1,2-diol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The benzene-1,2-diol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced bicyclic structures.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The benzene-1,2-diol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
4-Aminobicyclo[2.2.1]heptan-1-ylmethanol: Shares the bicyclic structure but lacks the benzene-1,2-diol group.
2-Azabicyclo[2.2.1]heptanes: Similar bicyclic core but different functional groups.
Camphor: A bicyclic compound with a different functionalization pattern.
Uniqueness
4-(3-Aminobicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol is unique due to the combination of its bicyclic structure and the benzene-1,2-diol group. This dual functionality provides distinct chemical reactivity and potential for diverse applications in various scientific fields.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-(3-amino-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-13-9-2-1-7(5-9)12(13)8-3-4-10(15)11(16)6-8/h3-4,6-7,9,12-13,15-16H,1-2,5,14H2 |
InChIキー |
BOYRAZQGPLFKSR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C2N)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
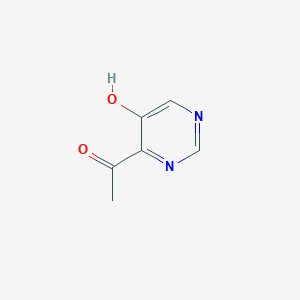
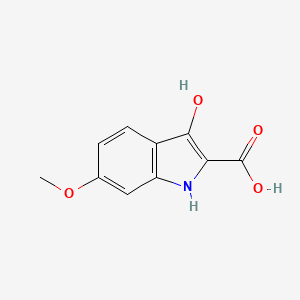
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
